molecular formula C15H17NO4 B11049212 [(1-propyl-1H-indol-3-yl)methyl]propanedioic acid

[(1-propyl-1H-indol-3-yl)methyl]propanedioic acid

Cat. No.: B11049212
M. Wt: 275.30 g/mol
InChI Key: AOPGZVZFNQNKLN-UHFFFAOYSA-N
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Description

[(1-propyl-1H-indol-3-yl)methyl]propanedioic acid: is an organic compound that features an indole ring system substituted with a propyl group and a propanedioic acid moiety. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities and presence in various natural products.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring.

    Palladium-Catalyzed Cross-Coupling: This method can be used to introduce the propyl group onto the indole ring.

Industrial Production Methods

Industrial production of indole derivatives often employs scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. Catalytic processes, including those using palladium or other transition metals, are favored for their efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Palladium on carbon, lithium aluminum hydride, and sodium borohydride.

    Substitution: Halogens (e.g., bromine, chlorine), sulfonyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [(1-propyl-1H-indol-3-yl)methyl]propanedioic acid is used as a building block for synthesizing more complex molecules

Biology

Biologically, indole derivatives are known for their roles in cell signaling and as precursors to neurotransmitters. This compound may be studied for its potential effects on biological pathways involving indoleamines.

Medicine

In medicine, indole derivatives have been explored for their anticancer, antimicrobial, and anti-inflammatory properties. This compound could be investigated for similar therapeutic applications, particularly in targeting specific enzymes or receptors.

Industry

Industrially, indole derivatives are used in the synthesis of dyes, fragrances, and agrochemicals. This compound could serve as an intermediate in the production of such compounds.

Mechanism of Action

The mechanism by which [(1-propyl-1H-indol-3-yl)methyl]propanedioic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The indole ring can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of proteins involved in signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole core.

Uniqueness

[(1-propyl-1H-indol-3-yl)methyl]propanedioic acid is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives. Its propyl group and propanedioic acid moiety can influence its solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

IUPAC Name

2-[(1-propylindol-3-yl)methyl]propanedioic acid

InChI

InChI=1S/C15H17NO4/c1-2-7-16-9-10(8-12(14(17)18)15(19)20)11-5-3-4-6-13(11)16/h3-6,9,12H,2,7-8H2,1H3,(H,17,18)(H,19,20)

InChI Key

AOPGZVZFNQNKLN-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C2=CC=CC=C21)CC(C(=O)O)C(=O)O

Origin of Product

United States

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